(+)-cis-Chrysanthemic acid
Overview
Description
Synthesis Analysis
The synthesis of cis-Chrysanthemic acid has been achieved through various methods, highlighting its versatile chemistry. Notably, it has been prepared from dimethyldimedone via dibromination at alpha positions of each carbonyl carbons. This process involves a highly chemoselective isomerization to its cis-stereoisomer at low temperatures, utilizing potassium bases, to eventually form the bicyclo[3.1.0]-hexane skeleton (Krief, Dumont, & Kremer, 2009). Another approach starts from (+) Δ3-Carene, undergoing ozonolysis and cyclization processes to yield (+)-trans-Chrysanthemic acid, which through further reactions can be transformed into its cis counterpart (Matsui, Yoshioka, Sakamoto, Yamada, & Kitahara, 1967).
Molecular Structure Analysis
The molecular structure of (+)-cis-Chrysanthemic acid is characterized by its unique bicyclic framework, which is crucial for its biological activity. The structure's analysis often focuses on stereochemistry and the arrangement of substituents, which are pivotal in determining its efficacy as an insecticidal component.
Chemical Reactions and Properties
Chemical reactions involving (+)-cis-Chrysanthemic acid often aim to modify its structure for enhanced biological activity or for the synthesis of analogs. One notable reaction is its diastereoselective bromination, which plays a crucial role in the enantioselective synthesis of related compounds. This process demonstrates complete control over the relative and absolute stereochemistry of the product (Krief, Jeanmart, & Kremer, 2008).
Scientific Research Applications
Novel synthesis approaches for (+)-cis-Chrysanthemic acid have been explored, such as the synthesis involving α,α′-dibromination of cyclohexane derivatives. However, achieving enantioselective synthesis remains a challenge (Krief, Dumont, & Kremer, 2009).
Methods for determining the enantiomeric purity of synthetic pyrethroids, including those containing Chrysanthemic acid, have been developed. This is important for analyzing insecticidal chrysanthemates (Rickett, 1973).
The application of cis-Chrysanthemic acid in the enantioselective synthesis of compounds like deltamethrinic acid, which is used in potent insecticides, has been demonstrated (Krief, Jeanmart, & Kremer, 2008).
Studies have also focused on the lactonization reactions of Chrysanthemic acids and the formation of various derivatives, which can aid in the development of insecticidal compounds (Crombie, Harper, & Thompson, 1951).
Enantiospecific synthesis routes have been explored, such as using D-pantolactone as a starting point for synthesizing (+)-(1R,3S)-cis-Chrysanthemic acid (Kashinath, Datrange, Murthy, Bhuniya, & Reddy, 2011).
There's been interest in understanding the metabolism of chrysanthemate insecticides like bioallethrin in humans, indicating the relevance of Chrysanthemic acid in the study of human exposure to insecticides (Leng, Kühn, Wieseler, & Idel, 1999).
Techniques like supercritical fluid extraction have been utilized for the production of enantiomers of Chrysanthemic acid, showcasing its importance in chiral separation processes (Simándi, Keszei, Fogassy, & Sawinsky, 1997).
Safety And Hazards
While (+)-cis-Chrysanthemic acid is effective against pests, it poses risks to humans and the environment:
- Toxicity : It can cause skin and eye irritation. Prolonged exposure may lead to adverse health effects.
- Environmental Impact : Its persistence in soil and water can harm non-target organisms.
Future Directions
Researchers continue to explore novel derivatives and formulations based on (+)-cis-Chrysanthemic acid. Efforts focus on improving its efficacy, reducing environmental impact, and developing safer alternatives. Additionally, investigations into its potential applications beyond insecticides (e.g., as antifungal agents or pharmaceutical intermediates) are ongoing.
properties
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPRKKSAJMMEW-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@H](C1(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-cis-Chrysanthemic acid | |
CAS RN |
26771-11-9, 2935-23-1, 15259-78-6 | |
Record name | (1R,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26771-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chrysanthemic acid dl-cis-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-cis-Chrysanthemumic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026771119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-(±)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-Chrysanthemum monoCarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHRYSANTHEMIC ACID, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7V8620AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHRYSANTHEMIC ACID, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3B3RQ0Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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